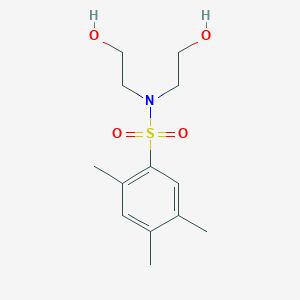
N,N-bis(2-hydroxyethyl)-2,4,5-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(2-hydroxyethyl)-2,4,5-trimethylbenzenesulfonamide, commonly known as BES, is a sulfonamide derivative that has found wide application in scientific research. It is a water-soluble compound that is used as a buffering agent, and it has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
BES acts as a buffering agent by accepting or donating protons in response to changes in pH. It has a pKa of 7.5, which means that it is most effective as a buffer at physiological pH. BES has been shown to be a more effective buffer than other commonly used buffering agents such as HEPES and Tris.
Biochemical and Physiological Effects:
BES has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. BES has also been shown to have antioxidant properties and to protect against oxidative stress. In addition, BES has been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BES as a buffering agent is its effectiveness at physiological pH. It is also a water-soluble compound, which makes it easy to use in experiments. However, BES has some limitations. It has been shown to be toxic to some cell types at high concentrations, and it can interfere with the activity of some enzymes.
Orientations Futures
There are several future directions for research on BES. One area of interest is its potential as a therapeutic agent. BES has been shown to have anti-inflammatory and anti-cancer properties, and further research is needed to explore its potential as a drug. Another area of interest is the development of new buffering agents that are more effective than BES. Finally, further research is needed to understand the mechanism of action of BES and its effects on biological systems.
Méthodes De Synthèse
BES can be synthesized by reacting 2,4,5-trimethylbenzenesulfonyl chloride with diethanolamine in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in water.
Applications De Recherche Scientifique
BES has found wide application in scientific research as a buffering agent. It is commonly used in electrophysiology experiments to maintain a stable pH in the extracellular solution. BES has also been used in studies on the effects of pH on the activity of enzymes and other biological molecules.
Propriétés
Nom du produit |
N,N-bis(2-hydroxyethyl)-2,4,5-trimethylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C13H21NO4S |
Poids moléculaire |
287.38 g/mol |
Nom IUPAC |
N,N-bis(2-hydroxyethyl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO4S/c1-10-8-12(3)13(9-11(10)2)19(17,18)14(4-6-15)5-7-16/h8-9,15-16H,4-7H2,1-3H3 |
Clé InChI |
LKRYXONQXIWLER-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(CCO)CCO)C |
SMILES canonique |
CC1=CC(=C(C=C1C)S(=O)(=O)N(CCO)CCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B273086.png)
![1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B273093.png)




![2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B273124.png)






